Cas no 184708-13-2 (Hydrazine, [(2-propoxyphenyl)methyl]-)
Hydrazine, [(2-propoxyphenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Hydrazine, [(2-propoxyphenyl)methyl]-
- SCHEMBL6952998
- (2-Propoxybenzyl)hydrazine
- 184708-13-2
- [(2-propoxyphenyl)methyl]hydrazine
- [(2-Propoxyphenyl)methyl]hydrazineHClsalt
-
- MDL: MFCD32852084
- Inchi: 1S/C10H16N2O/c1-2-7-13-10-6-4-3-5-9(10)8-12-11/h3-6,12H,2,7-8,11H2,1H3
- InChI Key: UQRXFJVKRXOMLS-UHFFFAOYSA-N
- SMILES: N(CC1=CC=CC=C1OCCC)N
Computed Properties
- Exact Mass: 180.126263138Da
- Monoisotopic Mass: 180.126263138Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 47.3Ų
Hydrazine, [(2-propoxyphenyl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D910093-1g |
[(2-Propoxyphenyl)methyl]hydrazine HCl salt |
184708-13-2 | 95% | 1g |
$565 | 2024-08-03 | |
| eNovation Chemicals LLC | D910093-2g |
[(2-Propoxyphenyl)methyl]hydrazine HCl salt |
184708-13-2 | 95% | 2g |
$675 | 2024-08-03 | |
| eNovation Chemicals LLC | D910093-5g |
[(2-Propoxyphenyl)methyl]hydrazine HCl salt |
184708-13-2 | 95% | 5g |
$875 | 2024-08-03 | |
| eNovation Chemicals LLC | D910093-2g |
[(2-Propoxyphenyl)methyl]hydrazine HCl salt |
184708-13-2 | 95% | 2g |
$675 | 2025-02-28 | |
| eNovation Chemicals LLC | D910093-1g |
[(2-Propoxyphenyl)methyl]hydrazine HCl salt |
184708-13-2 | 95% | 1g |
$565 | 2025-02-28 | |
| eNovation Chemicals LLC | D910093-5g |
[(2-Propoxyphenyl)methyl]hydrazine HCl salt |
184708-13-2 | 95% | 5g |
$875 | 2025-02-28 | |
| eNovation Chemicals LLC | D910093-1g |
[(2-Propoxyphenyl)methyl]hydrazine HCl salt |
184708-13-2 | 95% | 1g |
$565 | 2025-02-27 | |
| eNovation Chemicals LLC | D910093-2g |
[(2-Propoxyphenyl)methyl]hydrazine HCl salt |
184708-13-2 | 95% | 2g |
$675 | 2025-02-27 | |
| eNovation Chemicals LLC | D910093-5g |
[(2-Propoxyphenyl)methyl]hydrazine HCl salt |
184708-13-2 | 95% | 5g |
$875 | 2025-02-27 |
Hydrazine, [(2-propoxyphenyl)methyl]- Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Hydrazine, [(2-propoxyphenyl)methyl]-
Hydrazine, [(2-propoxyphenyl)methyl]- (CAS No. 184708-13-2): A Comprehensive Overview
Hydrazine, [(2-propoxyphenyl)methyl]-, identified by its CAS number 184708-13-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a 2-propoxyphenyl moiety linked to a hydrazine group, has garnered attention due to its unique structural and functional properties. The propoxyphenyl group introduces a distinct electronic and steric environment, making this molecule a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications.
The synthesis of Hydrazine, [(2-propoxyphenyl)methyl]- involves meticulous chemical transformations that highlight the compound's reactivity and versatility. The presence of the hydrazine moiety suggests potential applications in the development of novel pharmaceuticals, particularly in areas requiring nucleophilic addition reactions. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
In the context of pharmaceutical research, Hydrazine, [(2-propoxyphenyl)methyl]- has been explored for its potential role in drug discovery. The combination of the aromatic propoxyphenyl group and the hydrazine moiety offers a rich scaffold for designing molecules with specific biological activities. Studies have indicated that derivatives of this compound may exhibit properties relevant to anti-inflammatory, antioxidant, or even anticancer therapies. The ability to modify the structure while retaining the core functionality makes it an attractive candidate for further investigation.
The chemical properties of Hydrazine, [(2-propoxyphenyl)methyl]- are influenced by the interplay between the aromatic ring and the hydrazine group. The aromatic system contributes to electron delocalization, which can modulate the reactivity of the hydrazine moiety. This characteristic is particularly useful in designing molecules that require precise control over reaction pathways. Additionally, the propoxyphenyl group can influence solubility and metabolic stability, factors that are crucial for pharmaceutical applications.
Recent research has also focused on the spectroscopic and computational analysis of Hydrazine, [(2-propoxyphenyl)methyl]-. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational chemistry have provided valuable insights into the molecular structure and dynamics of this compound. These studies have not only confirmed the proposed structure but also revealed unexpected properties that could be exploited for novel applications. For instance, computational studies have suggested that certain conformations of this molecule may exhibit enhanced stability under physiological conditions.
The potential applications of Hydrazine, [(2-propoxyphenyl)methyl]- extend beyond pharmaceuticals into materials science and catalysis. The unique electronic properties of the propoxyphenyl group make it a promising candidate for designing organic semiconductors or catalysts. In materials science, such compounds can be used to develop new types of polymers or coatings with tailored properties. Additionally, their reactivity with various substrates makes them valuable in catalytic processes where precise control over reaction outcomes is essential.
In conclusion, Hydrazine, [(2-propoxyphenyl)methyl]- (CAS No. 184708-13-2) is a multifaceted compound with significant potential in multiple domains of chemistry and biology. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for pharmaceutical development. Ongoing research continues to uncover new applications and insights into its properties, reinforcing its importance in both academic and industrial settings.
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